molecular formula C13H19ClN4O B2999845 1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol CAS No. 2380144-30-7

1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol

Cat. No.: B2999845
CAS No.: 2380144-30-7
M. Wt: 282.77
InChI Key: NIJCHJOPMXEGCJ-UHFFFAOYSA-N
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Description

1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via nucleophilic substitution reactions, often using 5-chloropyrimidine as a starting material.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving suitable precursors.

    Final Coupling: The final step involves coupling the piperidine and pyrrolidine rings with the chloropyrimidine moiety under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol: A structurally similar compound with slight variations in the pyrrolidine ring.

    5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: Another compound with a similar chloropyrimidine moiety.

Uniqueness

1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications .

Properties

IUPAC Name

1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O/c14-10-7-15-13(16-8-10)17-4-1-11(2-5-17)18-6-3-12(19)9-18/h7-8,11-12,19H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJCHJOPMXEGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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